Sisunatovir

Description

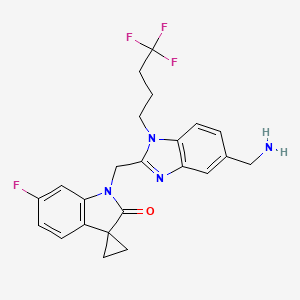

Structure

3D Structure

Properties

IUPAC Name |

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCJJSYRPUEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903763-82-5 | |

| Record name | Sisunatovir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisunatovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SISUNATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Sisunatovir Against the Respiratory Syncytial Virus (RSV) F Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It demonstrates potent antiviral activity against both RSV A and B strains by targeting a critical step in the viral lifecycle: the fusion of the viral envelope with the host cell membrane. This document provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated biological pathways and experimental workflows.

Introduction to RSV and the F Protein Target

Respiratory syncytial virus is a leading cause of lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals.[3] The RSV F protein, a type I fusion glycoprotein, is essential for viral entry into host cells and is the primary target for neutralizing antibodies and antiviral drugs like this compound.[3][4][5]

The F protein is synthesized as an inactive precursor (F0) that trimerizes and is subsequently cleaved by a furin-like protease into two disulfide-linked subunits, F1 and F2.[4][6] This mature F protein exists in a metastable prefusion conformation on the viral surface.[3] Upon an unknown trigger, the F protein undergoes a dramatic and irreversible conformational change to a stable postfusion state.[3][4] This transition involves the extension of a hydrophobic fusion peptide, which inserts into the host cell membrane, followed by the collapse of the protein into a six-helix bundle. This action brings the viral and host membranes into close proximity, leading to membrane fusion and the release of the viral nucleocapsid into the host cell cytoplasm.[4][5]

This compound's Mechanism of Action: Stabilization of the Prefusion Conformation

This compound's core mechanism of action is the inhibition of this fusogenic conformational change. It acts as a fusion inhibitor by binding to a specific site on the prefusion F protein, effectively locking it in its metastable state.[3] This stabilization prevents the necessary structural rearrangements for membrane fusion, thereby blocking viral entry into the host cell.[3]

Binding Site on the RSV F Protein

This compound binds to a highly conserved, three-fold symmetric hydrophobic cavity within the central region of the prefusion F protein trimer. This binding pocket, known as DS-Cav1, is formed at the interface of the F1 subunits. The specific amino acid residues identified as being part of this binding site include:

-

N-terminus of the F1 subunit (Fusion Peptide region): Phe137, Phe140, and Leu141

-

C-terminus of the F1 subunit (Heptad Repeat B region): Met396, Thr400, Asp486, Glu487, and Phe488

By occupying this cavity, this compound tethers these two regions of the F1 subunit, preventing the conformational changes required for the fusion process.

Quantitative Analysis of this compound's Antiviral Activity

The in vitro potency of this compound has been evaluated using various assays, primarily plaque reduction neutralization tests and cell-cell fusion assays.

| Parameter | Value | Assay Type | Virus Strains | Reference |

| Mean IC50 | 1.2 nM | Plaque Reduction Assay | Panel of RSV A and B laboratory strains and clinical isolates | [7][8] |

| IC50 (RSV-A clinical isolates, n=20) | 1.4 nM (range: 0.3 - 10.4 nM) | Not specified | RSV-A | [1] |

| IC50 (RSV-B clinical isolates, n=16) | 1.0 nM (range: 0.1 - 2.1 nM) | Not specified | RSV-B | [1] |

Resistance Profile

Resistance to antiviral drugs is a critical consideration in their development. Studies have shown that this compound has a favorable resistance profile. In a human challenge study, only three viral variants were detected in over 50 subjects treated with this compound, and these were not associated with clinical resistance.[1][9]

However, in vitro studies have identified specific mutations in the F protein that can confer resistance to this compound and other fusion inhibitors. The K394R mutation, in particular, has been shown to confer cross-resistance to multiple RSV fusion inhibitors, including RV-521 (this compound).[10] A D489Y mutation has also been implicated in resistance to this compound and other fusion inhibitors.

| Mutation | Fold Change in IC50 | Comments | Reference |

| K394R | Not explicitly quantified for this compound alone, but confers significant resistance to multiple fusion inhibitors. | Enhances the fusogenicity of the F protein. | [10] |

| D489Y | Not explicitly quantified. | Implicated in cross-resistance to several fusion inhibitors. | [7] |

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This assay is a standard method for quantifying the infectivity of a virus and the neutralizing capacity of an antiviral compound.

Objective: To determine the concentration of this compound required to reduce the number of RSV-induced plaques by 50% (IC50).

Materials:

-

HEp-2 or Vero cells

-

RSV A2 or B1 strains

-

This compound (or other test compounds)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Methylcellulose overlay medium

-

Fixative solution (e.g., 80% methanol)

-

Primary antibody against RSV F protein

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., 4-chloro-1-naphthol)

-

24-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEp-2 or Vero cells in 24-well or 96-well plates and incubate overnight to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus-Compound Incubation: Mix the diluted this compound with a known titer of RSV (e.g., to yield 25-35 plaques per well) and incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with medium containing 1.5% methylcellulose to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 5 days at 37°C.

-

Fixation and Staining: After incubation, fix the cells with 80% methanol. Immunostain the plaques using a primary antibody against the RSV F protein, followed by an HRP-conjugated secondary antibody and a suitable substrate to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Inhibition Assay

This assay assesses the ability of a compound to inhibit F protein-mediated fusion between cells, mimicking the fusion of the viral and host cell membranes.

Objective: To determine the concentration of this compound required to inhibit cell-cell fusion by 50% (EC50).

Materials:

-

BHK-21 (baby hamster kidney) or other suitable cells

-

Expression plasmids for RSV F protein and T7 RNA polymerase

-

Luciferase reporter plasmid under the control of a T7 promoter

-

Transfection reagent

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Effector Cell Preparation: Transfect one population of BHK-21 cells with an expression plasmid for the RSV F protein and a luciferase reporter plasmid driven by a T7 promoter.

-

Target Cell Preparation: Transfect a second population of BHK-21 cells with an expression plasmid for T7 RNA polymerase.

-

Compound Treatment: Treat the effector cells with serial dilutions of this compound.

-

Co-culture: Overlay the treated effector cells with the target cells.

-

Incubation: Incubate the co-culture to allow for cell-cell fusion. When an effector cell fuses with a target cell, the T7 polymerase from the target cell will drive the expression of luciferase in the fused cell (syncytium).

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration compared to the control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action of this compound

Caption: this compound's mechanism of action against RSV F protein.

Plaque Reduction Neutralization Assay Workflow

Caption: Workflow for the Plaque Reduction Neutralization Assay.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its mechanism of action, centered on the stabilization of the prefusion conformation of the essential F protein, provides a potent and specific means of inhibiting viral entry. The low nanomolar potency and favorable resistance profile underscore its potential as a therapeutic agent. The experimental protocols and data presented here offer a comprehensive technical foundation for researchers and drug development professionals working on RSV and other viral fusion inhibitors. Continued research into resistance mechanisms and the development of next-generation inhibitors will be crucial in the ongoing effort to combat RSV-related disease.

References

- 1. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Data on Sisunatovir: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] Early preclinical data have demonstrated potent antiviral activity against both RSV A and B strains, significant viral load reduction in animal models, and a favorable safety profile.[3][4][5][6] This document provides a comprehensive overview of the core preclinical data, including in vitro potency, in vivo efficacy, mechanism of action, and available pharmacokinetic and safety information. Detailed experimental methodologies and visual representations of key pathways and workflows are included to provide a thorough technical guide for research and development professionals.

Core Preclinical Data

The preclinical development of this compound has established its potential as a potent anti-RSV therapeutic. Key quantitative data from in vitro and in vivo studies are summarized below.

In Vitro Antiviral Activity

This compound has demonstrated potent and consistent inhibition of a wide range of RSV laboratory strains and clinical isolates.

| Parameter | Value | Cell Line(s) | Virus Strain(s) | Citation(s) |

| Mean IC50 | 1.2 nM | HEp-2, Vero | Panel of RSV A and B laboratory strains and clinical isolates | [3][4][5][6] |

| IC50 Range (RSV A) | 0.3 - 10.4 nM | Not Specified | 20 Clinical Isolates | [1] |

| IC50 Range (RSV B) | 0.1 - 2.1 nM | Not Specified | 16 Clinical Isolates | [1] |

In Vivo Efficacy: Balb/C Mouse Model

Studies in the Balb/C mouse model of RSV infection have shown significant, dose-dependent reductions in pulmonary viral load.

| This compound Dose | Route of Administration | Viral Load Reduction (Compared to Placebo) | Study Details | Citation(s) |

| Not Specified | Oral | Efficacious antiviral activity observed | RSV A2 Strain | [3][4][5][6] |

Note: While multiple sources cite antiviral efficacy in this model, specific quantitative viral load reduction data at defined doses were not available in the public search results.

Preclinical Pharmacokinetics

This compound exhibits good oral bioavailability across multiple preclinical species, a key characteristic for its development as an oral therapeutic.

| Parameter | Value | Species | Citation(s) |

| Oral Bioavailability | 42% to >100% | Not specified preclinical species | [3][4][5][6] |

| Lung Tissue Penetration | Highly efficient | Not specified preclinical species | [3][4][5][6] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life in preclinical species were not detailed in the available search results. However, a terminal half-life of 8.54 to 9.35 hours has been reported in human studies.[7]

Preclinical Safety and Toxicology

Preclinical evaluation, including studies in juvenile animals, has indicated a favorable safety profile for this compound.

| Study Type | Findings | Citation(s) |

| General Preclinical Toxicology | Excellent safety profile with an attractive therapeutic index. | [2][8] |

| Juvenile Toxicology Studies | Good safety profile demonstrated. | [1][8] |

Note: Specific quantitative toxicology data, such as No-Observed-Adverse-Effect-Level (NOAEL) or LD50 values, are not publicly available in the search results.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound's mechanism of action is the targeted inhibition of the RSV F protein, a critical component for viral entry into host cells.[1][2] The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to a specific site on the F protein in its prefusion conformation, stabilizing it and preventing this essential conformational rearrangement.[9][10] This action effectively blocks the virus from entering the host cell, thereby inhibiting the initiation of infection and subsequent viral replication.

References

- 1. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2a Study Published In Antimicrobial Agents And Chemotherapy Shows Potential Of this compound (RV521) To Combat Respiratory Syncytial Virus Infection | Stevenage Bioscience Catalyst [stevenagecatalyst.com]

- 3. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]

- 7. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Target Validation of Sisunatovir for the Treatment of Respiratory Syncytial Virus (RSV)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of severe respiratory illness, particularly in infants, young children, and older adults. The development of effective antiviral therapeutics is a critical public health priority. Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor that has demonstrated potent antiviral activity against RSV. This document provides a comprehensive technical overview of the target validation of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to validate its target, the RSV fusion (F) protein.

Introduction: The Role of the RSV Fusion (F) Protein

The RSV F protein is a type I transmembrane glycoprotein that is essential for the virus's entry into host cells. It mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm and initiate replication. The F protein is synthesized as a precursor, F0, which is then cleaved into two subunits, F1 and F2, that remain linked by disulfide bonds. This trimeric protein exists in a metastable prefusion conformation that, upon triggering by an unknown mechanism, undergoes a series of irreversible conformational changes to a highly stable postfusion state. This transition drives the fusion of the viral and cellular membranes. Due to its critical role in the viral life cycle and its conserved nature across RSV A and B subtypes, the F protein is a prime target for antiviral drug development.[1]

This compound: A Potent Inhibitor of the RSV F Protein

This compound is a novel small molecule that specifically targets the RSV F protein.[2][3][4][5] By binding to a cavity within the F protein trimer, this compound stabilizes the prefusion conformation and prevents the necessary conformational changes required for membrane fusion. This mechanism effectively blocks viral entry into the host cell, thereby inhibiting viral replication at an early stage.

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of RSV entry and the inhibitory action of this compound.

Quantitative Data on this compound's Antiviral Activity

The efficacy of this compound has been quantified through a series of in vitro and clinical studies.

In Vitro Potency

This compound demonstrates potent activity against a wide range of RSV A and B laboratory strains and clinical isolates.

| Parameter | RSV A Strains | RSV B Strains | Mean (Panel of A & B strains) | Reference |

| IC50 (nM) | 1.4 | 1.0 | 1.2 | [2][3][4][5] |

Clinical Efficacy in a Human Challenge Study (NCT03258502)

A Phase 2a, randomized, double-blind, placebo-controlled human challenge study was conducted in healthy adults infected with RSV.[6][7] Participants received either this compound (200 mg or 350 mg) or a placebo twice daily for five days.

| Parameter | Placebo | This compound (200 mg) | This compound (350 mg) | Reference |

| Mean AUC of Viral Load (log10 PFUe/mL x hours) | 501.39 | 224.35 (p=0.007) | 185.26 (p=0.002) | |

| Mean Peak Viral Load (log10 PFUe/mL) | 4.77 | 3.47 | 3.17 | |

| AUC Total Symptom Score | - | 70.84% reduction (p=0.009) | 78.42% reduction (p=0.002) | |

| Peak Total Symptom Score | 5.1 | 2.3 (p=0.034) | 1.9 (p=0.016) | |

| Mean Daily Nasal Mucus Weight (g) | - | 0.33 (p=0.038) | 0.27 (p=0.010) |

Pharmacokinetics in Healthy Adults

Pharmacokinetic parameters of this compound have been evaluated in healthy adult volunteers.

| Parameter | Value | Reference |

| Oral Bioavailability (preclinical) | 42% to >100% | [2][3][4][5] |

| Cmax (ng/mL) after 200 mg single dose | Varies by liver function | [8] |

| AUC (ng·hr/mL) after 200 mg single dose | Varies by liver function | [8] |

Note: Specific Cmax and AUC values from the human challenge study in healthy volunteers were not publicly available in the searched documents. The provided reference pertains to a study in participants with varying degrees of hepatic impairment.

Resistance Profile

In vitro resistance studies have been conducted to identify mutations that confer reduced susceptibility to this compound.

| Mutation | Fold Change in EC50 | Reference |

| D489Y in F protein | 76-fold increase | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the target validation of this compound.

Plaque Reduction Neutralization Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Vero or HEp-2 cells

-

RSV stock

-

This compound or other test compounds

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Methylcellulose overlay medium

-

Crystal violet staining solution or specific anti-RSV antibodies for immunostaining

Procedure:

-

Cell Seeding: Seed Vero or HEp-2 cells in 24-well or 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus-Compound Incubation: Mix the diluted compounds with a known titer of RSV and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add a methylcellulose overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 3-5 days at 37°C to allow for plaque formation.

-

Plaque Visualization:

-

Crystal Violet Staining: Remove the overlay, fix the cells with formalin, and stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.

-

Immunostaining: For viruses that do not cause significant cytopathic effect, fix the cells and use a primary antibody specific for an RSV protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection of plaques.

-

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

-

A549 or HEp-2 cells

-

RSV stock

-

This compound or other test compounds

-

Cell culture medium

-

Cell viability reagent (e.g., Neutral Red, MTT, or a luminescent ATP-based assay)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Infection: Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days.

-

Incubation: Incubate the plates at 37°C until CPE is clearly visible in the virus control wells (no compound).

-

Quantification of Cell Viability: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

-

Data Analysis: The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

In Vitro Resistance Selection Workflow

This workflow is designed to identify viral mutations that confer resistance to an antiviral compound.

Conclusion

The comprehensive data from in vitro potency assays, preclinical studies, and a human challenge clinical trial provide robust validation for the RSV F protein as the target of this compound. This compound demonstrates potent, specific inhibition of RSV replication by binding to the prefusion F protein and preventing viral entry. The significant reduction in viral load and clinical symptoms in the human challenge study underscores its potential as a valuable therapeutic agent for the treatment of RSV infection. Further clinical development is ongoing to establish the safety and efficacy of this compound in various patient populations. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of antiviral therapeutics.

References

- 1. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. pfizer.com [pfizer.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Sisunatovir as a Potential Pediatric RSV Therapeutic: A Technical White Paper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections in infants and young children, representing a significant unmet medical need. Sisunatovir (formerly RV521), an orally bioavailable small molecule, emerged as a promising therapeutic candidate by specifically targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. Preclinical and initial clinical data in adults demonstrated potent antiviral activity and a favorable safety profile. This document provides a detailed technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial designs in pediatric populations, and the experimental protocols utilized in its evaluation. While the pediatric clinical program was ultimately discontinued for strategic reasons, the data generated provides valuable insights for future RSV therapeutic development.

Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound is a potent RSV fusion inhibitor[1]. It is designed to block the replication of RSV by preventing the F-protein from mediating the fusion of the viral envelope with the host cell membrane[2][3]. This action is crucial as the F-protein, a class I fusion protein, facilitates viral entry, which is the first step in the viral lifecycle[4].

The RSV F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes[1]. This process extends the hydrophobic fusion peptide, inserting it into the target cell membrane. The protein then refolds, bringing the viral and host membranes together to facilitate fusion and release of the viral genome into the cytoplasm[1]. This compound binds to a hydrophobic cavity within the F protein, stabilizing it in its prefusion state and preventing the conformational changes necessary for membrane fusion[4]. This effectively halts viral entry and subsequent replication[4].

Caption: this compound's mechanism of action against RSV.

Preclinical and Non-Clinical Data

This compound demonstrated potent antiviral activity across a range of preclinical models. In vitro studies confirmed its efficacy against both RSV A and B subtypes, and in vivo studies in animal models showed significant reductions in viral titers.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | RSV Subtype | Value | Reference |

| Mean IC₅₀ | HEp-2 | Panel of A & B strains | 1.2 nM | [3] |

| IC₅₀ Range | HEp-2 | RSV-A clinical isolates (n=20) | 0.3 - 10.4 nM | [5] |

| IC₅₀ Range | HEp-2 | RSV-B clinical isolates (n=16) | 0.1 - 2.1 nM | [5] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability | Key Finding | Reference |

| Various Preclinical Species | 42% to >100% | Highly efficient penetration into lung tissue | [3] |

| Balb/C Mouse | Not Specified | Demonstrated antiviral efficacy in RSV infection model | [3] |

Clinical Development in Human Populations

This compound progressed to clinical trials in both adult and pediatric populations. The adult human challenge study provided crucial proof-of-concept for its antiviral efficacy.

Phase 2a Human Challenge Study (Healthy Adults)

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adults experimentally infected with RSV-A[5]. Participants received this compound (200 mg or 350 mg) or a placebo orally twice daily for five days[6]. The study met its primary and secondary endpoints, demonstrating significant antiviral effects and clinical improvement.

Table 3: Efficacy Results from Phase 2a Adult Human Challenge Study (NCT03258502)

| Endpoint | 200 mg this compound Group | 350 mg this compound Group | Placebo Group | P-value (vs. Placebo) | Reference |

| Mean AUC Viral Load (log₁₀ PFUe/mL·h) | 224.35 | 185.26 | 501.39 | P=0.007 | [5] |

| Mean Peak Viral Load (log₁₀ PFUe/mL) | 3.47 | 3.17 | 4.77 | P=0.031 | [5] |

| AUC Total Symptom Score | Significant Reduction | Significant Reduction | - | P=0.009 | [5] |

| Daily Nasal Mucus Weight | Significant Reduction | Significant Reduction | - | P=0.038 | [5] |

Pediatric Clinical Program: The REVIRAL1 Study

The REVIRAL1 study (NCT04225897) was a global, three-part adaptive Phase 2 trial designed to evaluate this compound in infants aged 1 to 36 months hospitalized with RSV lower respiratory tract infections[2][4]. The study aimed to assess safety, tolerability, pharmacokinetics (PK), and antiviral effects[4].

-

Part A: An open-label, single-dose stage to evaluate safety and PK[1].

-

Part B: A randomized, double-blind, placebo-controlled stage to assess safety, PK, and antiviral activity with five days of twice-daily dosing[2].

-

Part C: A planned randomized, double-blind, placebo-controlled stage to further assess safety, antiviral activity, and clinical improvement[2].

Following a review of Part A data, the Data Safety Monitoring Committee (DSMB) confirmed a favorable safety and PK profile, recommending progression to Part B[2][7]. However, Pfizer, after acquiring ReViral, later terminated the development of this compound, including the REVIRAL1 trial, due to "strategic considerations" and "ongoing challenges," which included a noted drug-drug interaction with antacids[8]. No safety concerns were cited for the termination[8]. Consequently, detailed quantitative efficacy and PK data from the pediatric cohorts are not publicly available.

Caption: Workflow of the adaptive REVIRAL1 pediatric trial.

Experimental Protocols & Methodologies

In Vitro Antiviral Activity Assays

-

Plaque Reduction Assay:

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates.

-

Infection: Confluent cell monolayers are infected with a specific multiplicity of infection (MOI) of RSV.

-

Compound Addition: The viral inoculum is replaced with medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Plates are incubated for several days to allow for plaque formation.

-

Staining & Quantification: Cells are fixed and stained (e.g., with crystal violet), and viral plaques are counted. The IC₅₀ is calculated as the drug concentration required to reduce the number of plaques by 50% compared to the vehicle control.

-

Viral Load Quantification

-

Quantitative Reverse Transcription PCR (RT-qPCR):

-

Sample Collection: Nasal wash or nasopharyngeal swab samples are collected from subjects[5].

-

RNA Extraction: Viral RNA is extracted from the collected samples using a validated commercial kit.

-

Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR Amplification: The cDNA is amplified using primers and probes specific to a conserved region of the RSV genome. A standard curve is run in parallel to allow for the absolute quantification of viral copies per milliliter (copies/mL) or plaque-forming unit equivalents (PFUe/mL)[5].

-

Clinical Trial Endpoints

-

Primary Endpoints:

-

Safety and Tolerability: Assessed through the incidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters and vital signs[9].

-

Pharmacokinetics: PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are determined from plasma samples collected at various time points[9].

-

Antiviral Efficacy (Adults): The primary efficacy endpoint in the adult challenge study was the area under the curve (AUC) for viral load as measured by RT-qPCR[5].

-

-

Secondary Endpoints:

-

Viral Load: Change from baseline in viral load, peak viral load, and time to viral clearance[5][9].

-

Clinical Symptoms: Changes in clinical symptom scores (e.g., stuffy nose, cough, sore throat) and objective measures like nasal mucus weight[5].

-

Clinical Outcomes (Pediatrics): Endpoints for pediatric trials often include time to resolution of RSV-related signs and symptoms, length of hospital stay, and need for supplemental oxygen[4].

-

Development Logic and Future Outlook

The development pathway for this compound followed a logical progression from promising preclinical data to a robust proof-of-concept in a healthy adult challenge model. This success justified the initiation of the more complex and critical pediatric trials in the target patient population. The adaptive design of the REVIRAL1 study was intended to efficiently determine the optimal dose and regimen in infants.

Caption: this compound's clinical development pathway.

Despite the discontinuation of the this compound program, the compound represents a significant step forward in the development of direct-acting antivirals for RSV. The challenges encountered, such as drug-drug interactions, highlight critical considerations for future pediatric drug development. The potent fusion inhibition mechanism remains a highly viable target for RSV, and the data from the this compound program will serve as a valuable resource for the scientific community in the ongoing effort to develop a safe and effective treatment for pediatric RSV infections.

References

- 1. ReViral Announces Positive Recommendation by the Data Safety Monitoring Committee to Continue the Phase 2 Clinical Study of this compound for Treatment of Respiratory Syncytial Virus Infections in Hospitalized Infants - BioSpace [biospace.com]

- 2. ReViral to continue Phase II paediatric trial of this compound for RSV [clinicaltrialsarena.com]

- 3. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pfizer to Acquire ReViral and Its Respiratory Syncytial Virus Therapeutic Candidates | Pfizer [pfizer.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Trajectory of ReViral's Respiratory Syncytial Virus Inhibitor Program: A Technical Deep Dive

London, United Kingdom - ReViral Limited, a company later acquired by Pfizer, carved a significant niche in the antiviral landscape with its dedicated program to combat Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in infants and vulnerable adults. This technical guide provides an in-depth history of ReViral's RSV inhibitor program, focusing on its lead fusion inhibitor, sisunatovir (formerly RV521), and its N-protein inhibitor candidate. The document details the preclinical and clinical data, experimental methodologies, and the strategic evolution of these promising antiviral agents.

The Fusion Inhibitor Program: The Rise of this compound (RV521)

ReViral's primary focus was the development of a potent, orally bioavailable small molecule inhibitor targeting the RSV fusion (F) protein. The F protein is a critical viral surface glycoprotein essential for the virus's entry into host cells by mediating the fusion of the viral and cellular membranes. Inhibition of this process is a key strategy for preventing viral replication and spread.[1][2]

Preclinical Development and Efficacy

The lead candidate to emerge from this program was this compound (RV521), a novel benzimidazole derivative.[3][4] Extensive preclinical evaluation demonstrated its potent and broad-spectrum anti-RSV activity.

Table 1: In Vitro Activity of this compound (RV521)

| Assay Type | RSV Strain(s) | Cell Line | Potency Metric | Value (nM) |

| Plaque Reduction Assay | RSV A and B clinical isolates | HEp-2 | Mean IC50 | 1.2[3][5][6] |

| Plaque Reduction Assay | RSV A clinical isolates (n=20) | HEp-2 | IC50 Range | 0.3 - 10.4[4] |

| Plaque Reduction Assay | RSV B clinical isolates (n=16) | HEp-2 | IC50 Range | 0.1 - 2.1[4] |

| Antiviral Assay | RSV A | HEp-2 | EC50 | 1.4[7] |

| Antiviral Assay | RSV B | HEp-2 | EC50 | 1.0[7] |

In vivo studies in animal models further substantiated the promising profile of this compound. In BALB/c mice infected with RSV, oral administration of this compound resulted in a significant reduction in viral titers in the lungs.[3][6][8]

Table 2: Preclinical Pharmacokinetics of this compound (RV521)

| Species | Route of Administration | Bioavailability (%) | Key Findings |

| Mouse (BALB/c) | Oral | 42 to >100 | Efficient penetration into lung tissue.[3][6][8] |

| Cotton Rat | Oral | Data not specified | Favorable pharmacokinetic profile.[9] |

| Dog | Oral | Data not specified | Good exposure and low toxicity.[9] |

| Monkey | Oral | Data not specified | Good exposure and low toxicity.[9] |

Clinical Advancement and Human Efficacy

Following a successful Phase 1 trial in healthy volunteers which demonstrated good safety, tolerability, and a favorable pharmacokinetic profile, this compound advanced to a Phase 2a human challenge study.[10][11] In this study, healthy adults were experimentally infected with RSV and then treated with this compound or a placebo.

The results of the Phase 2a trial were highly encouraging, demonstrating a significant reduction in both viral load and clinical symptoms in subjects treated with this compound compared to the placebo group.[4][12]

Table 3: Phase 2a Human Challenge Study Results for this compound (RV521)

| Parameter | This compound 350 mg | This compound 200 mg | Placebo |

| Viral Load (AUC of RT-qPCR) | |||

| Mean (log10 PFUe/ml·h) | 185.26 | 224.35 | 501.39 |

| p-value vs. Placebo | 0.002 | 0.007 | - |

| Total Symptom Score (AUC) | |||

| p-value vs. Placebo | 0.002 | 0.009 | - |

| Nasal Mucus Weight | |||

| p-value vs. Placebo | 0.010 | 0.038 | - |

These positive results led to the initiation of further Phase 2 studies in pediatric and adult high-risk populations.[13] this compound was granted Fast Track designation by the U.S. Food and Drug Administration for the treatment of serious RSV infection.

The N-Protein Inhibitor Program

In addition to the fusion inhibitor program, ReViral also pursued the development of inhibitors targeting the RSV nucleocapsid (N) protein.[7] The N protein is a highly conserved structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein complex, which is essential for viral replication and transcription.[5]

The lead candidate from this program was identified as PF-07923567, also known as RV-299.[8][14] This compound progressed into Phase 1 clinical development.[14][15]

However, following the acquisition of ReViral by Pfizer in 2022, a strategic pipeline review led to the discontinuation of the development of PF-07923567 in August 2023 for business reasons, and not due to safety concerns.[16][17] Subsequently, in October 2024, Pfizer also halted the development of this compound, citing "ongoing challenges," including a drug-drug interaction with antacids.[16][17]

Experimental Methodologies

The following sections detail the general protocols for the key in vitro assays used in the evaluation of ReViral's RSV inhibitors.

Plaque Reduction Assay (PRA)

This assay is a standard method for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.

-

Cell Culture: HEp-2 cells are seeded in 6- or 12-well plates and grown to confluence.

-

Virus Infection: Serial dilutions of the test compound are prepared and mixed with a known concentration of RSV. This mixture is then used to infect the confluent HEp-2 cell monolayers.

-

Overlay and Incubation: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for several days to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated by comparing the number of plaques in treated wells to untreated control wells.

Cell-Cell Fusion Assay

This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.

-

Cell Co-culture: Two populations of cells are prepared. One population is infected with a recombinant RSV that expresses a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a protein provided by the second cell population (e.g., T7 polymerase).

-

Compound Treatment: The infected cells are treated with various concentrations of the test compound.

-

Fusion and Reporter Gene Expression: The two cell populations are co-cultured. If cell-cell fusion occurs, the reporter gene is expressed, and its product (e.g., luciferase) can be quantified.

-

Data Analysis: The concentration of the compound that inhibits the fusion-dependent reporter signal by 50% (EC50) is determined.

Visualizing the Mechanisms and Workflows

To better illustrate the processes involved in ReViral's RSV inhibitor program, the following diagrams were generated using the DOT language.

Caption: Mechanism of action of this compound as an RSV fusion inhibitor.

Caption: General drug discovery and development workflow at ReViral.

Conclusion

ReViral's RSV inhibitor program made significant strides in the development of novel antiviral therapies. The lead fusion inhibitor, this compound, demonstrated potent preclinical activity and promising efficacy in a human challenge study, highlighting the potential of targeting the RSV F protein. The N-protein inhibitor program, though ultimately discontinued for strategic reasons, represented a valuable exploration of an alternative antiviral mechanism. The comprehensive data generated from these programs have contributed substantially to the scientific community's understanding of RSV and the development of future antiviral strategies. Although the development of both lead candidates was halted after the acquisition by Pfizer, the legacy of ReViral's work underscores the importance of targeted antiviral drug discovery in addressing significant unmet medical needs.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. RV-299 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ReViral Announces Positive Recommendation by the Data Safety Monitoring Committee to Continue the Phase 2 Clinical Study of this compound for Treatment of Respiratory Syncytial Virus Infections in Hospitalized Infants - BioSpace [biospace.com]

- 13. cdn.pfizer.com [cdn.pfizer.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Sisunatovir In Vitro Plaque Reduction Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor designed to combat RSV infection.[1] The mechanism of action for this compound is the targeted inhibition of the RSV fusion (F) protein.[1][2] This viral surface glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and replication.[1][3] By binding to the F protein, this compound prevents necessary conformational changes, effectively blocking the virus from entering host cells and halting the infection at an early stage.[1]

This document provides a detailed protocol for conducting an in vitro plaque reduction assay to determine the antiviral potency of this compound against RSV.

Mechanism of Action

This compound acts by directly interfering with the function of the RSV F protein. In its natural process, the F protein undergoes a significant conformational change from a metastable prefusion state to a highly stable postfusion state, which drives the merger of the viral and cellular membranes.[3] this compound binds to a hydrophobic cavity within the F protein, stabilizing it and preventing this fusogenic conformational rearrangement.[2] This action effectively neutralizes the virus's ability to infect host cells.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce the number of viral plaques by 50%.

| Parameter | RSV Strain(s) | Cell Line | Value (nM) | Reference |

| IC₅₀ | Panel of RSV A and B laboratory strains and clinical isolates | HEp-2 | 1.2 | [4] |

| EC₅₀ | RSV (Wild-Type Control) | Not Specified | 1.18 | |

| EC₅₀ | RSV (Resistant Mutant D489Y) | Not Specified | 88.98 | |

| Table 1: Reported In Vitro Efficacy of this compound Against Respiratory Syncytial Virus. |

Experimental Protocol: Plaque Reduction Assay

This protocol details the steps to quantify the antiviral activity of this compound against RSV by measuring the reduction in viral plaque formation. HEp-2 cells are recommended as they have been shown to produce larger, more distinct plaques than other cell lines like Vero cells.[5][6]

Materials and Reagents

-

Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.

-

Cells: Human epidermoid carcinoma (HEp-2) cells.

-

Virus: RSV laboratory strain (e.g., A2 or Long).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

-

Overlay Medium: Infection medium mixed with a gelling agent. Options include:

-

1.2% Avicel® RC-591 mixed 1:1 with 2x DMEM.

-

0.6% Agarose, melted and cooled to 42°C, mixed 1:1 with 2x DMEM.

-

-

Fixative Solution: 10% buffered formalin.

-

Staining Solution: 0.1% to 0.5% Crystal Violet in 20% ethanol.

-

Wash Solution: Phosphate-Buffered Saline (PBS).

-

Equipment: Sterile 6-well or 12-well cell culture plates, biosafety cabinet, humidified CO₂ incubator (37°C, 5% CO₂), inverted microscope.

Detailed Procedure

Day 1: Cell Seeding

-

Culture HEp-2 cells until they reach approximately 80-90% confluency.

-

Trypsinize, count, and re-seed the cells into 6-well plates at a density that will ensure a confluent monolayer (95-100%) the following day.

Day 2: Infection

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium. A 10-point, 3-fold dilution series starting from 100 nM is a reasonable starting point. Remember to include a "no-drug" (vehicle control, e.g., 0.1% DMSO) sample.

-

Virus Preparation: Dilute the RSV stock in infection medium to a concentration calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Virus-Compound Incubation: Mix equal volumes of the diluted virus and each drug dilution. Also, mix the virus with the vehicle control medium. Incubate these mixtures for 1 hour at 37°C.

-

Infection: Aspirate the culture medium from the confluent HEp-2 cell monolayers. Inoculate each well in duplicate with 200-400 µL of the virus-compound mixture.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.[7]

Day 2: Overlay Application

-

After the adsorption period, gently aspirate the inoculum from each well.

-

Carefully add 2-3 mL of the pre-warmed (37°C) semi-solid overlay medium to each well. Pipette slowly against the side of the well to avoid disturbing the cell monolayer.

-

Allow the overlay to solidify at room temperature for 20-30 minutes in the biosafety cabinet.

Day 3-7: Incubation

-

Return the plates to the 37°C, 5% CO₂ incubator.

-

Incubate for 3 to 5 days, or until plaques are visible under an inverted microscope. RSV plaques can be slow to develop.[6][8]

Day 7: Fixation and Staining

-

Fixation: Carefully add ~1 mL of 10% formalin directly on top of the overlay and incubate for at least 4 hours (or overnight) at room temperature to fix the cells and inactivate the virus.

-

Staining:

-

Gently remove the overlay plugs. This can be done with a spatula or by running tepid water over the plate to dislodge the agarose/Avicel.

-

Add sufficient Crystal Violet solution to cover the cell monolayer (~1 mL per well for a 6-well plate).

-

Incubate for 15-20 minutes at room temperature.

-

Carefully wash off the stain with tap water and allow the plates to air dry completely.

-

Data Collection and Analysis

-

Plaque Counting: Count the clear zones (plaques) in each well. The cell monolayer will be stained purple, while the plaques will be unstained areas where cells have been lysed by the virus.

-

Calculate Percent Inhibition: Determine the average plaque count for the duplicate wells at each drug concentration. Calculate the percentage of plaque reduction relative to the virus control (no drug) using the following formula:

% Inhibition = [1 - (Average Plaques in Treated Wells / Average Plaques in Virus Control Wells)] x 100

-

Determine EC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter variable slope model) with software like GraphPad Prism to calculate the EC₅₀ value.

| This compound Conc. (nM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Inhibition |

| 0 (Virus Control) | 88 | 92 | 90 | 0% |

| 0.1 | 80 | 84 | 82 | 8.9% |

| 0.3 | 65 | 61 | 63 | 30.0% |

| 1.0 | 48 | 42 | 45 | 50.0% |

| 3.0 | 21 | 25 | 23 | 74.4% |

| 10 | 5 | 7 | 6 | 93.3% |

| 30 | 0 | 0 | 0 | 100% |

| Table 2: Example of Plaque Reduction Data and Inhibition Calculation. This is hypothetical data for illustrative purposes. |

Conclusion

The plaque reduction assay is a robust and fundamental method for quantifying the in vitro antiviral activity of compounds like this compound. It provides a clear visual and quantitative measure of viral inhibition. The data consistently show that this compound is a highly potent inhibitor of RSV replication, with efficacy in the low nanomolar range, confirming its mechanism as a powerful RSV fusion inhibitor.[4] This protocol serves as a standardized guide for researchers to reliably evaluate its antiviral properties.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasofscience.org [atlasofscience.org]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

Application Notes and Protocols for the Use of Sisunatovir in a BALB/c Mouse Model of Respiratory Syncytial Virus (RSV) Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The development of effective antiviral therapeutics is a critical area of research. Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor of the RSV fusion (F) protein. By binding to the F protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and replication.[1][2] The BALB/c mouse is a widely used animal model for studying RSV immunopathology and for the preclinical evaluation of antiviral candidates.[1][2] These application notes provide detailed protocols for utilizing the BALB/c mouse model to assess the in vivo efficacy of this compound against RSV infection.

Mechanism of Action of this compound

This compound targets the RSV F protein, a type I transmembrane glycoprotein essential for the virus's entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral ribonucleoprotein complex into the cytoplasm. This compound is a fusion inhibitor that binds to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing the irreversible conformational changes required for membrane fusion. This action effectively blocks the initial stage of RSV infection.

Figure 1: Mechanism of action of this compound. This compound binds to the RSV F protein, preventing its conformational change and blocking viral fusion with the host cell membrane.

Experimental Protocols

The following protocols provide a framework for evaluating the antiviral efficacy of this compound in a BALB/c mouse model of RSV infection.

Virus Propagation and Titer Determination

Objective: To prepare a high-titer stock of RSV for in vivo infections.

Materials:

-

HEp-2 cells (or other suitable cell line)

-

RSV A2 strain (or other relevant strain)

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 2% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Cryovials

Protocol:

-

Culture HEp-2 cells to 80-90% confluency in T175 flasks.

-

Infect the cells with RSV A2 at a low multiplicity of infection (MOI) of 0.01-0.1.

-

Incubate the infected cultures at 37°C in a 5% CO2 incubator.

-

Monitor the cells daily for cytopathic effect (CPE), characterized by the formation of syncytia.

-

When 75-90% CPE is observed (typically 3-5 days post-infection), harvest the virus.

-

Scrape the cells into the culture medium and subject the suspension to one freeze-thaw cycle to release intracellular virus.

-

Centrifuge the lysate at 3000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Aliquot the supernatant (viral stock) into cryovials and store at -80°C.

-

Determine the viral titer of the stock using a plaque assay on HEp-2 cells. Express the titer as plaque-forming units per milliliter (PFU/mL).

In Vivo Efficacy Study in BALB/c Mice

Objective: To assess the ability of this compound to reduce RSV replication and lung pathology in infected BALB/c mice.

Materials:

-

6-8 week old female BALB/c mice

-

RSV A2 viral stock

-

This compound (formulated for oral administration)

-

Vehicle control

-

Anesthetic (e.g., isoflurane)

-

Optional: Cyclophosphamide (for immunosuppression)

Experimental Workflow:

Figure 2: Experimental workflow for assessing this compound efficacy in RSV-infected BALB/c mice.

Protocol:

-

Acclimatization: Acclimate 6-8 week old female BALB/c mice for at least one week before the start of the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 5-10 mice.

-

Optional Immunosuppression: For enhanced viral replication, an intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) can be administered 1-2 days prior to infection.

-

Treatment: Administer this compound or vehicle control via oral gavage. The dosing regimen (e.g., once or twice daily) should be initiated prior to infection (prophylactic) or at a specified time post-infection (therapeutic).

-

Infection: Lightly anesthetize the mice with isoflurane and intranasally inoculate with 10^6 - 10^7 PFU of RSV A2 in a volume of 50-100 µL.

-

Monitoring: Monitor the mice daily for weight loss and clinical signs of illness.

-

Endpoint and Sample Collection: At a predetermined time point (typically 4-5 days post-infection, corresponding to peak viral replication), euthanize the mice.

-

Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis and cell differentials.

-

Harvest the lungs. Inflate the left lung with 10% neutral buffered formalin for histopathology. Homogenize the right lung in culture medium for viral load determination.

-

Quantification of Lung Viral Titer

Objective: To determine the amount of infectious virus in the lungs of treated and control mice.

Protocol (Plaque Assay):

-

Prepare 10-fold serial dilutions of the lung homogenates.

-

Plate the dilutions onto confluent monolayers of HEp-2 cells in 6-well plates.

-

After a 1-2 hour adsorption period, overlay the cells with medium containing 0.5% methylcellulose.

-

Incubate for 4-6 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the viral titer as PFU per gram of lung tissue.

Assessment of Lung Histopathology

Objective: To evaluate the extent of lung inflammation and damage.

Protocol:

-

Process the formalin-fixed lung tissue, embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

A veterinary pathologist should blindly score the slides for the following parameters on a scale of 0 (none) to 4 (severe):

-

Peribronchiolitis (inflammatory cell infiltration around bronchioles)

-

Perivasculitis (inflammatory cell infiltration around blood vessels)

-

Interstitial pneumonia (inflammation of the lung parenchyma)

-

Alveolitis (inflammation within the alveoli)

-

-

Calculate a total pathology score for each animal.

Data Presentation

While specific quantitative data from preclinical studies of this compound in BALB/c mice are not publicly available in a tabulated format, the following tables serve as templates for presenting experimental findings.

Table 1: Effect of this compound on Lung Viral Titer in RSV-Infected BALB/c Mice

| Treatment Group | Dose (mg/kg) | N | Mean Lung Viral Titer (log10 PFU/g ± SEM) | Fold Reduction vs. Vehicle |

| Vehicle Control | - | 10 | Insert Data | - |

| This compound | e.g., 10 | 10 | Insert Data | Calculate |

| This compound | e.g., 30 | 10 | Insert Data | Calculate |

| This compound | e.g., 100 | 10 | Insert Data | Calculate |

Table 2: Effect of this compound on Lung Histopathology Scores in RSV-Infected BALB/c Mice

| Treatment Group | Dose (mg/kg) | N | Peribronchiolitis (Mean Score ± SEM) | Perivasculitis (Mean Score ± SEM) | Interstitial Pneumonia (Mean Score ± SEM) | Alveolitis (Mean Score ± SEM) | Total Pathology Score (Mean ± SEM) |

| Vehicle Control | - | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

| This compound | e.g., 10 | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

| This compound | e.g., 30 | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

| This compound | e.g., 100 | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

Conclusion

The BALB/c mouse model is an essential tool for the preclinical evaluation of anti-RSV compounds like this compound. The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo efficacy of this compound, focusing on its ability to reduce viral replication in the lungs and ameliorate virus-induced lung pathology. While specific dose-response data for this compound in this model is not detailed in the public literature, the provided protocols and data table templates will enable researchers to generate and present their own findings in a clear and structured manner. The potent in vitro activity of this compound and its confirmed efficacy in the BALB/c model underscore its potential as a therapeutic agent for RSV infection.[1][2]

References

Application Notes and Protocols for Assessing Sisunatovir's Effect on Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] The RSV F protein is a class I viral fusion protein essential for the entry of the virus into the host cell.[4] It mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[2] this compound specifically targets and binds to the RSV F protein, preventing the conformational changes necessary for membrane fusion and thereby blocking viral entry.[1][2] This mechanism of action effectively halts RSV replication at an early stage, leading to a reduction in viral load and disease severity.[2][3]

These application notes provide detailed protocols for various in vitro assays to assess the inhibitory effect of this compound on RSV entry. The described methods are essential for the preclinical evaluation of this compound and other viral entry inhibitors.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound's primary mechanism of action is the inhibition of the RSV F protein. The F protein, a trimeric glycoprotein on the viral surface, undergoes a series of conformational changes to drive membrane fusion. This compound binds to a hydrophobic cavity within the F protein, stabilizing it in its prefusion conformation and preventing the transition to the postfusion state. This action directly inhibits the fusion of the viral and host cell membranes, thus blocking viral entry.

Caption: this compound's mechanism of action, inhibiting RSV F protein conformational changes to block viral entry.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against RSV. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting viral replication.

| Assay Type | RSV Strain(s) | Cell Line | IC50 / EC50 (nM) | Reference |

| Plaque Reduction Assay | A and B clinical isolates | HEp-2 | 1.2 (mean) | [3][5] |

| Antiviral Activity Assay | Laboratory strains | HEp-2 | 1.2 (mean) | [3] |

Experimental Protocols

Plaque Reduction Assay

This assay is a functional method to quantify infectious virus by measuring the ability of a single infectious virus particle to form a localized area of cell death or cytopathic effect (CPE), known as a plaque. The reduction in the number of plaques in the presence of an antiviral compound is used to determine its inhibitory activity.

Materials:

-

HEp-2 or Vero cells

-

RSV stock (e.g., A2 or Long strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

Methylcellulose or Agarose overlay medium

-

Crystal Violet staining solution or anti-RSV antibody for immunostaining

Protocol:

-

Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS). Include a vehicle control (DMSO) and a no-drug control.

-

Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of RSV that will produce 50-100 plaques per well.

-

Compound Treatment: Immediately after adding the virus, add the diluted this compound or controls to the respective wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.3% agarose in DMEM). This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

-

Plaque Visualization:

-

Crystal Violet Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet. Living cells will be stained purple, and plaques will appear as clear zones.

-

Immunostaining: Fix the cells and permeabilize them. Incubate with a primary antibody against an RSV protein (e.g., anti-F), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate to visualize the plaques.

-

-

Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100. The IC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[6][7][8]

Caption: Workflow for the Plaque Reduction Assay to determine the IC50 of this compound.

RSV Pseudovirus Neutralization Assay

This assay utilizes replication-defective viral particles (e.g., lentivirus) that have been engineered to express the RSV F protein on their surface and carry a reporter gene (e.g., luciferase or GFP). The inhibition of pseudovirus entry into target cells is measured by a decrease in reporter gene expression. This method is safer than using live RSV and is suitable for high-throughput screening.

Materials:

-

HEK293T cells for pseudovirus production

-

Target cells (e.g., 293T-TIM1 or Huh7.5.1 cells)

-

Plasmids:

-

Lentiviral packaging plasmid (e.g., psPAX2)

-

Lentiviral vector with a reporter gene (e.g., pLV-Luciferase)

-

Expression plasmid for RSV F protein

-

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the packaging plasmid, the reporter vector, and the RSV F expression plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudovirus particles.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris. The pseudovirus can be stored at -80°C.

-

-

Neutralization Assay:

-

Seed target cells (e.g., 293T-TIM1) in a white, clear-bottom 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

In a separate plate, pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.

-

After the pre-incubation, transfer the pseudovirus-drug mixture to the target cells.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Data Acquisition:

-

Aspirate the medium from the cells.

-

Add luciferase assay reagent to each well and measure the luminescence using a plate reader.

-

-

Data Analysis: The percent inhibition is calculated based on the reduction in luciferase activity in the treated wells compared to the control wells. The IC50 is determined as described for the plaque reduction assay.

References

- 1. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Mapping the Conformational Landscapes of Viral Fusion Proteins [escholarship.org]

- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Application Notes and Protocols: Experimental Design for Sisunatovir Time-of-Addition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor that targets the RSV fusion (F) protein.[3][4] The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and replication.[2][5] By binding to the F protein, this compound prevents the conformational changes necessary for membrane fusion, thus halting the infection at an early stage.[5]